molecular formula C15H21BrN2O2 B12303228 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

Cat. No.: B12303228
M. Wt: 341.24 g/mol
InChI Key: MZAYIDCDFSOOJH-UHFFFAOYSA-N
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Description

3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is a chemical compound that features a bromine atom at the 3-position and a Boc-protected piperidine group at the 5-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine typically involves the following steps:

    Boc Protection: The protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group.

    Coupling Reaction: The coupling of the Boc-protected piperidine with the brominated pyridine.

Common reagents used in these reactions include bromine or N-bromosuccinimide for bromination, and di-tert-butyl dicarbonate for Boc protection. The coupling reaction often employs palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyridines.

    Deprotection: 3-Bromo-5-(piperidin-4-yl)pyridine.

    Cross-Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is utilized in several research areas:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and drug candidates.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine depends on its application. In medicinal chemistry, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthetic transformations, while the bromine atom allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
  • 5-Bromo-3-pyridylboronic acid
  • 3-Bromo-5-(piperidin-4-yl)pyridine

Uniqueness

3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a Boc-protected piperidine group. This combination allows for versatile synthetic applications and provides a balance between reactivity and stability .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYIDCDFSOOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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